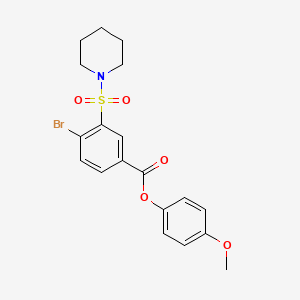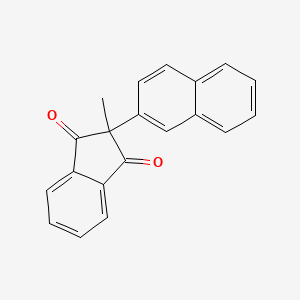![molecular formula C21H14FN3O2S B6106991 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6106991.png)
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide, also known as BF-168, is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, which is a complex protein structure that plays a key role in the degradation of intracellular proteins. By inhibiting the proteasome, this compound prevents the degradation of certain proteins that are important for the survival of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide is its potent inhibitory activity against cancer cells, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects on other proteins in addition to the proteasome, which could limit its effectiveness as a cancer treatment. In addition, more research is needed to determine the optimal dosage and administration schedule for this compound.
Direcciones Futuras
There are several future directions for the research on N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide. One area of focus is the development of new cancer treatments based on this compound. This could involve the development of new formulations or delivery methods to improve the effectiveness and reduce the side effects of the compound. Another area of focus is the investigation of the off-target effects of this compound, which could lead to the identification of new targets for cancer treatment. Finally, more research is needed to determine the optimal dosage and administration schedule for this compound, which could improve its effectiveness as a cancer treatment.
Métodos De Síntesis
The synthesis of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide involves a multi-step process that includes the reaction of 2-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(2-amino-phenyl)-1,3-benzoxazole to form the intermediate product. The final compound is obtained by reacting the intermediate product with carbon disulfide and then with 4-aminobenzoic acid.
Aplicaciones Científicas De Investigación
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Propiedades
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2S/c22-16-6-2-1-5-15(16)19(26)25-21(28)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)27-20/h1-12H,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZALHBFOSHXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)
![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)
![methyl 1-sec-butyl-6-chloro-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6106948.png)
![N-[3-(isopropylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106953.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6106961.png)

![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6106997.png)
![2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6107005.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6107011.png)